molecular formula C16H19NO3 B4736664 N-(2-methoxyethyl)-2-(2-naphthyloxy)propanamide

N-(2-methoxyethyl)-2-(2-naphthyloxy)propanamide

Cat. No. B4736664
M. Wt: 273.33 g/mol
InChI Key: MYUFHHTZWUVLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-(2-naphthyloxy)propanamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. This compound has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

N-(2-methoxyethyl)-2-(2-naphthyloxy)propanamide acts as a cannabinoid receptor agonist, specifically targeting the CB2 receptor. The CB2 receptor is primarily found in immune cells and has been shown to play a role in inflammation and pain. Activation of the CB2 receptor by N-(2-methoxyethyl)-2-(2-naphthyloxy)propanamide leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(2-naphthyloxy)propanamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyethyl)-2-(2-naphthyloxy)propanamide in lab experiments is its specificity for the CB2 receptor, which allows for more targeted studies. However, one limitation is that it has not been extensively studied in humans, so its potential therapeutic applications in humans are still unclear.

Future Directions

There are several potential future directions for research on N-(2-methoxyethyl)-2-(2-naphthyloxy)propanamide. One area of interest is its potential use in the treatment of chronic pain and inflammatory conditions. Another area of interest is its potential neuroprotective effects in neurodegenerative diseases. Further studies are needed to fully understand the potential therapeutic applications of N-(2-methoxyethyl)-2-(2-naphthyloxy)propanamide.

Scientific Research Applications

N-(2-methoxyethyl)-2-(2-naphthyloxy)propanamide has been studied extensively for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic properties and has been studied for its potential use in the treatment of chronic pain. N-(2-methoxyethyl)-2-(2-naphthyloxy)propanamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory conditions such as arthritis.

properties

IUPAC Name

N-(2-methoxyethyl)-2-naphthalen-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12(16(18)17-9-10-19-2)20-15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUFHHTZWUVLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC)OC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(naphthalen-2-yloxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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